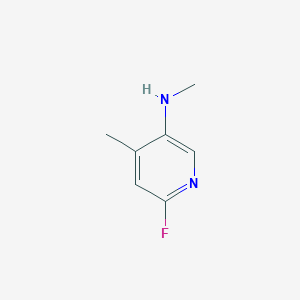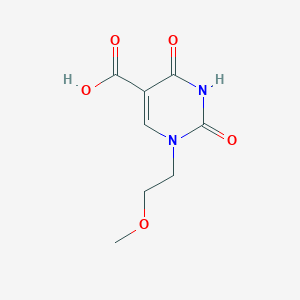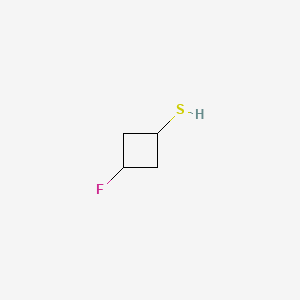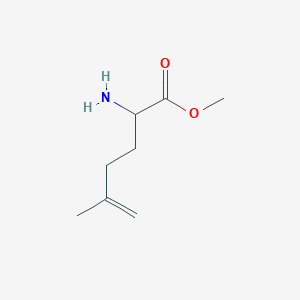
3-Methoxy-5-(4-methoxyphenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-5-(4-methoxyphenyl)aniline is an organic compound that belongs to the class of aniline derivatives It features a methoxy group at the 3rd position and a 4-methoxyphenyl group attached to the aniline core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-(4-methoxyphenyl)aniline can be achieved through several methods. One common approach involves the condensation of 3-methoxyaniline with 4-methoxybenzaldehyde, followed by reduction of the resulting Schiff base using sodium borohydride in methanol and dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
化学反応の分析
Types of Reactions: 3-Methoxy-5-(4-methoxyphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
3-Methoxy-5-(4-methoxyphenyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-Methoxy-5-(4-methoxyphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
- 3-Methoxyaniline
- 4-Methoxyaniline
- 2-Methoxyaniline
- 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
Uniqueness: 3-Methoxy-5-(4-methoxyphenyl)aniline is unique due to the presence of both a methoxy group and a 4-methoxyphenyl group, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C14H15NO2 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC名 |
3-methoxy-5-(4-methoxyphenyl)aniline |
InChI |
InChI=1S/C14H15NO2/c1-16-13-5-3-10(4-6-13)11-7-12(15)9-14(8-11)17-2/h3-9H,15H2,1-2H3 |
InChIキー |
XUARXZZHLJDZCN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=C2)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine dihydrochloride](/img/structure/B13487631.png)









